molecular formula C10H21NO B11731859 Trans-4-isobutoxycyclohexanamine

Trans-4-isobutoxycyclohexanamine

Katalognummer: B11731859
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: JLXUOBFJEACSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-isobutoxycyclohexanamine is a chemical compound with the molecular formula C10H21NO It is a derivative of cyclohexanamine, where the amine group is positioned at the fourth carbon in the trans configuration, and an isobutoxy group is attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-isobutoxycyclohexanamine typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the isobutoxy group and the amine group.

    Formation of Isobutoxycyclohexanone: Cyclohexanone is reacted with isobutyl alcohol in the presence of an acid catalyst to form isobutoxycyclohexanone.

    Reduction: The isobutoxycyclohexanone is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form trans-4-isobutoxycyclohexanol.

    Amination: Finally, the hydroxyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-4-isobutoxycyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Trans-4-isobutoxycyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trans-4-isobutoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trans-4-hydroxycyclohexanamine: Similar structure but with a hydroxyl group instead of an isobutoxy group.

    Trans-4-methoxycyclohexanamine: Contains a methoxy group instead of an isobutoxy group.

    Trans-4-aminocyclohexanol: Features an amino group and a hydroxyl group.

Uniqueness

Trans-4-isobutoxycyclohexanamine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

4-(2-methylpropoxy)cyclohexan-1-amine

InChI

InChI=1S/C10H21NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8-10H,3-7,11H2,1-2H3

InChI-Schlüssel

JLXUOBFJEACSLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1CCC(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.